molecular formula C15H23N3O B2377187 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane CAS No. 2199385-97-0

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane

Cat. No. B2377187
CAS RN: 2199385-97-0
M. Wt: 261.369
InChI Key: CFZZJUACKPQNSQ-UHFFFAOYSA-N
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Description

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane, commonly known as MPA, is a chemical compound that belongs to the class of tropane alkaloids. MPA is a potent and selective muscarinic acetylcholine receptor antagonist that has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Efficient Synthesis Techniques

Research has focused on developing efficient synthesis techniques for azabicyclooctanes, including 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane and its analogs. For instance, Singh et al. (2007) detailed a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) using pyroglutamic acid, highlighting its potential for producing 3-substituted analogs with affinities for D2 and 5-HT2A receptors (Singh et al., 2007). Similarly, Zaytsev et al. (2016) described concise syntheses of bridged morpholines starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, showcasing a solvent-free step for key cyclization (Zaytsev et al., 2016).

Chemical Structure and Conformation Studies

Research has also been directed towards understanding the chemical structure and conformation of azabicyclooctane derivatives. Wood et al. (2007) explored the gold(III) tetrachloride salt of L-cocaine, revealing insights into the protonated N atom's intramolecular hydrogen bonding (Wood et al., 2007). This type of study is crucial for understanding the interaction mechanisms of these compounds.

Applications in Catalysis and Asymmetric Synthesis

Further studies have demonstrated the application of azabicyclooctane derivatives in catalysis and asymmetric synthesis. For example, Witten and Jacobsen (2014) reported on the highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes, facilitated by a dual catalyst system. This method produced 8-oxabicyclo[3.2.1]octane derivatives, a scaffold common in natural products and medicinally active compounds (Witten & Jacobsen, 2014).

Synthesis of Bioactive Derivatives

Additionally, research into the synthesis of bioactive derivatives from azabicyclooctane frameworks has been conducted. For instance, Burke et al. (1999) described a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit in natural products, which was applied in the syntheses of (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin (Burke et al., 1999).

properties

IUPAC Name

8-methyl-3-(2-propan-2-ylpyrimidin-4-yl)oxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-10(2)15-16-7-6-14(17-15)19-13-8-11-4-5-12(9-13)18(11)3/h6-7,10-13H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZZJUACKPQNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)OC2CC3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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